molecular formula C17H19N3O3 B10956851 (2E)-3-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-1-(1-ethyl-5-methyl-1H-pyrazol-4-yl)prop-2-en-1-one

(2E)-3-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-1-(1-ethyl-5-methyl-1H-pyrazol-4-yl)prop-2-en-1-one

Cat. No.: B10956851
M. Wt: 313.35 g/mol
InChI Key: AFMCMNLGFXCDBO-VOTSOKGWSA-N
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Description

(E)-3-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YLAMINO)-1-(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)-2-PROPEN-1-ONE is a synthetic organic compound that belongs to the class of propenones. This compound is characterized by the presence of a benzodioxin ring and a pyrazole ring, which are connected through a propenone linkage. Compounds of this type are often studied for their potential biological activities and applications in various fields of science and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YLAMINO)-1-(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)-2-PROPEN-1-ONE typically involves the following steps:

    Formation of the Benzodioxin Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Synthesis of the Pyrazole Ring: The pyrazole ring can be synthesized via the reaction of hydrazines with α,β-unsaturated carbonyl compounds.

    Coupling of the Rings: The benzodioxin and pyrazole rings are then coupled through a propenone linkage, often using a base-catalyzed aldol condensation reaction.

Industrial Production Methods

In an industrial setting, the production of this compound would involve optimizing the reaction conditions to maximize yield and purity. This might include the use of high-throughput screening methods to identify the best catalysts and solvents, as well as the implementation of continuous flow reactors to improve efficiency.

Chemical Reactions Analysis

Types of Reactions

(E)-3-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YLAMINO)-1-(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)-2-PROPEN-1-ONE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).

    Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).

    Substitution Reagents: Halogens (Cl₂, Br₂), nucleophiles (NH₃, OH⁻).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, (E)-3-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YLAMINO)-1-(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)-2-PROPEN-1-ONE is studied for its potential as a building block in the synthesis of more complex molecules.

Biology

In biological research, this compound may be investigated for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties.

Medicine

In medicine, the compound could be explored for its potential therapeutic effects, including its ability to interact with specific biological targets.

Industry

In industry, (E)-3-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YLAMINO)-1-(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)-2-PROPEN-1-ONE might be used as an intermediate in the production of pharmaceuticals, agrochemicals, or other fine chemicals.

Mechanism of Action

The mechanism of action of (E)-3-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YLAMINO)-1-(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)-2-PROPEN-1-ONE would depend on its specific biological target. Generally, compounds of this type may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    (E)-3-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YLAMINO)-1-(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)-2-PROPEN-1-ONE: This compound is unique due to its specific combination of benzodioxin and pyrazole rings.

    Other Propenones: Compounds with similar propenone linkages but different substituents on the rings.

    Benzodioxin Derivatives: Compounds with variations in the benzodioxin ring structure.

    Pyrazole Derivatives: Compounds with different substituents on the pyrazole ring.

Uniqueness

The uniqueness of (E)-3-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YLAMINO)-1-(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)-2-PROPEN-1-ONE lies in its specific structural features, which may confer unique biological activities or chemical reactivity compared to other similar compounds.

Properties

Molecular Formula

C17H19N3O3

Molecular Weight

313.35 g/mol

IUPAC Name

(E)-3-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-1-(1-ethyl-5-methylpyrazol-4-yl)prop-2-en-1-one

InChI

InChI=1S/C17H19N3O3/c1-3-20-12(2)14(11-19-20)15(21)6-7-18-13-4-5-16-17(10-13)23-9-8-22-16/h4-7,10-11,18H,3,8-9H2,1-2H3/b7-6+

InChI Key

AFMCMNLGFXCDBO-VOTSOKGWSA-N

Isomeric SMILES

CCN1C(=C(C=N1)C(=O)/C=C/NC2=CC3=C(C=C2)OCCO3)C

Canonical SMILES

CCN1C(=C(C=N1)C(=O)C=CNC2=CC3=C(C=C2)OCCO3)C

Origin of Product

United States

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